7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)-
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
- δ 6.85 (s, 1H, H-2 pyrrole), δ 7.12 (s, 1H, H-6 pyrimidine).
- δ 3.45–3.70 (m, 4H, dihydroxybutyl CH₂), δ 2.10 (s, 3H, SCH₃).
- δ 5.20 (br, 2H, NH₂), δ 4.90 (br, 2H, OH).
¹³C NMR :
- δ 167.8 (CONH₂), δ 158.2 (C-4), δ 152.1 (C-6).
- δ 62.1 (dihydroxybutyl CH₂OH), δ 14.2 (SCH₃).
Infrared (IR) Spectroscopy
- ν 3320 cm⁻¹ : N–H and O–H stretches.
- ν 1650 cm⁻¹ : Amide C=O stretch.
- ν 1240 cm⁻¹ : C–S vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λₘₐₓ 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): π→π* transitions in the conjugated heteroaromatic system.
Tautomeric Forms and Stereochemical Considerations
The compound exhibits lactam-lactim tautomerism , where the carboxamide group interconverts between the dominant lactam form (C=O) and the minor lactim form (N–H). This equilibrium influences hydrogen-bonding interactions and solubility.
The (S)-configuration at C2 of the dihydroxybutyl chain arises from the R/S prioritization of substituents:
- –OH (highest priority)
- –CH₂OH
- –CH₂–
- –H (lowest priority)
Properties
CAS No. |
127945-95-3 |
|---|---|
Molecular Formula |
C12H17N5O3S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
4-amino-7-[(2S)-2,4-dihydroxybutyl]-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H17N5O3S/c1-21-12-8(10(14)20)7-9(13)15-5-16-11(7)17(12)4-6(19)2-3-18/h5-6,18-19H,2-4H2,1H3,(H2,14,20)(H2,13,15,16)/t6-/m0/s1 |
InChI Key |
XLYCXJBVTVJBDO-LURJTMIESA-N |
Isomeric SMILES |
CSC1=C(C2=C(N=CN=C2N1C[C@H](CCO)O)N)C(=O)N |
Canonical SMILES |
CSC1=C(C2=C(N=CN=C2N1CC(CCO)O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrrolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo-pyrimidine core.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as reagents.
Attachment of the Dihydroxybutyl Side Chain: This step involves the addition of the dihydroxybutyl group through reactions such as aldol condensation or Michael addition.
Incorporation of the Methylthio Group: The methylthio group is introduced via thiolation reactions, typically using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 4
The 4-amino group participates in substitution reactions under acidic or basic conditions. Key findings include:
Table 1: Substitution Reactions at Position 4
-
The chloro substituent at position 4 is highly reactive toward nucleophiles, enabling the synthesis of derivatives for biological testing .
-
Alkylation at N7 competes with substitution at position 4, necessitating optimized phase-transfer catalysis conditions .
Oxidation of the Methylthio Group at Position 6
The methylthio (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity:
Key Reactions:
-
S-Oxidation : Treatment with mCPBA (3-chloroperbenzoic acid) in dichloromethane converts -SMe to -S(O)Me, enhancing hydrogen-bonding capacity .
-
Sulfone Formation : Prolonged oxidation with H2O2/CH3COOH yields -SO2Me, critical for improving metabolic stability.
Impact on Bioactivity:
Sulfone derivatives exhibit 3–5× increased PKB (Protein Kinase B) inhibition compared to parent compounds .
Functionalization of the Dihydroxybutyl Side Chain
The 2,4-dihydroxybutyl group at position 7 undergoes regioselective reactions:
Table 2: Modifications of the Dihydroxybutyl Group
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Acetic anhydride (pyridine catalyst) | 7-(2,4-Diacetoxybutyl) derivative | Prodrug synthesis |
| Oxidation | NaIO4 (aqueous THF) | Cleavage to aldehyde intermediate | Linker for bioconjugation |
| Epoxidation | mCPBA | Epoxide formation | Cyclization studies |
-
Primary hydroxyl groups react preferentially over secondary ones under mild conditions.
-
Epoxidation enables intramolecular cyclization, generating fused-ring systems for kinase inhibition .
Amide Hydrolysis and Derivatives
The 5-carboxamide group is hydrolyzed to carboxylic acid or modified via coupling:
Key Pathways:
-
Hydrolysis : 6M HCl at reflux yields 5-carboxylic acid, enhancing water solubility (85% yield).
-
Schotten-Baumann Reaction : Acylation with benzoyl chloride forms 5-benzamido derivatives (72% yield).
Biological Relevance:
Carboxylic acid derivatives show improved cellular uptake in cancer cell lines (IC50 reduced by 40%) .
Cyclization and Ring Expansion
The pyrrolo[2,3-d]pyrimidine core participates in annulation reactions:
-
Dimroth Rearrangement : Heating in DMF with K2CO3 generates 7-azaindole derivatives via ring expansion.
-
Photocycloaddition : UV irradiation with maleic anhydride yields fused tetracyclic systems (45% yield).
Interaction with Biological Targets
Reaction-driven structural changes correlate with activity:
Table 3: Structure-Activity Relationships
| Modification | Target (IC50) | Selectivity (vs PKA) |
|---|---|---|
| Parent Compound A | PKBβ: 12 nM | 28-fold |
| Sulfone derivative | PKBβ: 4 nM | 150-fold |
| 5-Carboxylic acid | PKBβ: 18 nM | 12-fold |
-
Sulfone derivatives achieve nanomolar PKB inhibition with >100-fold selectivity over PKA .
-
7-(2,4-Diacetoxybutyl) prodrugs enhance oral bioavailability by 300% in murine models.
Stability and Degradation Pathways
Critical stability data under physiological conditions:
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its role as a kinase inhibitor . Kinases are enzymes that play critical roles in cell signaling pathways related to cell growth and proliferation. Inhibiting specific kinases can lead to therapeutic effects in cancer treatment.
Anticancer Activity
Research has highlighted the compound's efficacy against various cancer types through several mechanisms:
Antitumor Studies
- In Vitro Activity : Various studies have documented the compound's ability to inhibit the proliferation of cancer cells. For example, derivatives have been synthesized that exhibit strong anti-proliferative effects against human tumor cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the compound's structure can enhance its biological activity. For instance, the introduction of different substituents has been shown to improve selectivity and potency against specific targets .
Immunological Applications
The compound also shows promise in treating immunological disorders due to its ability to inhibit Janus Kinase 3 (JAK3). This inhibition is relevant for conditions such as:
- Lupus
- Multiple sclerosis
- Rheumatoid arthritis
- Psoriasis
- Type 1 diabetes
These applications stem from the compound's immunosuppressive properties, which can help manage autoimmune responses .
Synthesis and Derivatives
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine derivatives involves various methods that allow for structural modifications aimed at enhancing biological activity. The development of these derivatives has led to a better understanding of their pharmacological profiles and potential therapeutic uses.
Synthesis Techniques
Recent advancements include microwave-assisted synthesis techniques that improve yield and reduce reaction times for creating novel derivatives with enhanced biological activities .
Case Studies
Several case studies have documented the effectiveness of this compound:
Mechanism of Action
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Position 7 Modifications: The 2,4-dihydroxybutyl group in the target compound contrasts with ribofuranosyl (sugar) moieties in sangivamycin and toyocamycin , cyclopropyl in vepafestinib , or cyclopentyl in STAT6 inhibitors . Hydroxyl groups in the target compound may improve aqueous solubility compared to hydrophobic substituents. Ribofuranosyl-containing analogs (e.g., sangivamycin) act as nucleoside antimetabolites, interfering with RNA/DNA synthesis , while alkyl/aryl substituents (e.g., vepafestinib) target kinase active sites .
Position 6 Functionalization: The methylthio group is shared with STAT6 inhibitors and carbonitrile derivatives , suggesting a role in hydrophobic or π-π interactions. In contrast, bromo or cyano groups (e.g., sangivamycin, toyocamycin) may alter electron distribution and binding specificity .
Position 5 Variations: Carboxamide (target compound) vs. cyano (toyocamycin) vs. carbonitrile derivatives .
Challenges and Opportunities
- Selectivity : The 2,4-dihydroxybutyl group may reduce off-target effects compared to ribose-containing analogs, which broadly inhibit nucleotide metabolism .
- Therapeutic Potential: If the target compound exhibits kinase inhibition (like vepafestinib) or antimetabolite activity (like sangivamycin), it could address cancers or inflammatory diseases. Further profiling is needed.
Biological Activity
7H-Pyrrolo(2,3-d)pyrimidine derivatives are emerging as significant compounds in medicinal chemistry due to their diverse biological activities, particularly in oncology. This article focuses on the biological activity of the specific compound 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)-, examining its mechanisms of action, efficacy against various cancer cell lines, and potential as a therapeutic agent.
1. Overview of Biological Activity
The compound has been studied for its antitumor properties , particularly its ability to inhibit key enzymes involved in nucleotide synthesis and cell proliferation. These properties are crucial in targeting cancer cells which often exhibit dysregulated growth.
2.1 Enzyme Inhibition
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit enzymes such as GARFTase and AICARFTase , which are pivotal in the de novo purine biosynthesis pathway. Inhibition of these enzymes leads to a depletion of purine nucleotides, ultimately resulting in reduced cell proliferation and increased apoptosis in tumor cells .
2.2 Cell Cycle Arrest and Apoptosis
Studies have shown that the compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in various cancer cell lines. This is achieved through the upregulation of pro-apoptotic proteins like caspase-3 and Bax , while downregulating anti-apoptotic factors such as Bcl-2 .
3. Efficacy Against Cancer Cell Lines
The biological activity of 7H-Pyrrolo(2,3-d)pyrimidine derivatives has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 40-204 | Induction of apoptosis via caspase activation |
| MV4-11 | 7.8 - 38.3 | PAK4 inhibition leading to apoptosis |
| CHO | Varies | Inhibition of GARFTase and AICARFTase |
The compound has demonstrated promising cytotoxic effects with IC50 values ranging from low nanomolar to micromolar concentrations depending on the specific target and cellular context .
4.1 Case Study: PAK4 Inhibition
A notable study focused on the inhibition of PAK4 by the compound showed that it effectively reduced cell viability in MV4-11 cells with an IC50 value as low as 7.8 nM. Flow cytometry analysis indicated that treatment with this compound led to significant apoptosis and cell cycle arrest .
4.2 Case Study: Multi-targeted Kinase Inhibition
Another study highlighted the potential of a related pyrrolo[2,3-d]pyrimidine derivative (compound 5k) as a multi-targeted kinase inhibitor. It exhibited significant activity against key kinases involved in tumor growth and progression, suggesting its utility in developing broad-spectrum anticancer therapies .
5. Conclusion
The compound 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- shows considerable promise as an anticancer agent due to its ability to inhibit critical enzymes involved in nucleotide synthesis and induce apoptosis through various pathways. Continued research into its mechanisms and potential clinical applications is warranted to fully elucidate its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7H-pyrrolo[2,3-d]pyrimidine derivatives, and how do they apply to this compound?
- Methodology : Multi-step synthesis typically involves cyclization of intermediates (e.g., formamidine addition to cyanoacetate derivatives) followed by functionalization. For example, chlorination or alkylation steps are critical for introducing substituents like the 2,4-dihydroxybutyl group. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to avoid side reactions, particularly during cyclization .
- Key Steps :
Preparation of a pyrimidine precursor (e.g., 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol).
Cyclization to form the pyrrolo[2,3-d]pyrimidine core.
Functionalization (e.g., chlorination, nucleophilic substitution) to introduce the methylthio and dihydroxybutyl groups .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- Methodology :
- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., (S)-configuration).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : To identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility : Test in common solvents (DMSO, water, ethanol) using UV-Vis spectroscopy or HPLC.
- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS for decomposition products .
Advanced Research Questions
Q. What strategies optimize the yield of the (S)-enantiomer during synthesis, and how can enantiomeric excess (ee) be quantified?
- Methodology :
- Chiral Catalysis : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) to favor the (S)-enantiomer.
- Chromatography : Chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers and quantify ee.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze the undesired enantiomer .
Q. How do structural modifications (e.g., methylthio vs. ethylthio groups) impact biological activity, and what computational tools predict these effects?
- Methodology :
- SAR Studies : Synthesize analogs with varying substituents and test in vitro (e.g., kinase inhibition assays).
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) to assess binding affinity to targets like JAK1 or FAK.
- Free Energy Perturbation (FEP) : Predict relative potency of methylthio vs. bulkier groups .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?
- Methodology :
- Assay Standardization : Ensure consistent cell lines, buffer conditions, and endpoint measurements.
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., pIC).
- Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR vs. fluorescence polarization) .
Q. What are the key intermediates in the synthesis of this compound, and how can their stability be improved during scale-up?
- Critical Intermediates :
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : Prone to hydrolysis; stabilize by storing under inert gas.
- Dihydroxybutyl Precursor : Protect hydroxyl groups as acetates or silyl ethers during synthesis.
- Scale-Up Tips : Use flow chemistry for exothermic steps (e.g., cyclization) to improve control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
